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Compound of Interest

5-Chloro-2,3-dimethoxypyridine
Compound Name:

hydrochloride
CAS No.: 1704065-35-9
Cat. No.: B1434210

Get Quote

Optimizing the Pyridine Core for Next-Generation Kinase
Inhibitors
Executive Summary

5-Chloro-2,3-dimethoxypyridine Hydrochloride (CAS: 284040-73-9 [Free Base]) represents
a high-value scaffold in modern drug discovery, particularly within the realm of kinase inhibition
and bi-aryl therapeutic agents. Unlike simple halopyridines, the 2,3-dimethoxy substitution
pattern offers a unique electronic profile:

¢ Electron-Donating Shield: The two methoxy groups increase electron density at the pyridine
nitrogen, modulating basicity and solubility.

+ Orthogonal Reactivity: The C5-Chloro position is electronically activated for palladium-
catalyzed cross-coupling (Suzuki-Miyaura), while the methoxy groups serve as robust
masking agents for hydroxyl functionalities or as permanent lipophilic contacts in the active
site.
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o Salt-Form Utility: The hydrochloride salt transforms the typically oily or low-melting free base

into a crystalline, non-hygroscopic solid, facilitating precise weighing and enhancing shelf-

stability.

Chemical Constitution & Properties[1][2][3][4][5][6]

[Z][8][9]{10]

Property

Specification

IUPAC Name

5-Chloro-2,3-dimethoxypyridine hydrochloride

Molecular Formula

C7HsCINO:2 - HCI

Molecular Weight 210.06 g/mol (Salt) / 173.59 g/mol (Free Base)
Appearance White to off-white crystalline powder
N Soluble in DMSO, Methanol, Water (with
Solubility ] o ] ]
dissociation); Sparingly soluble in DCM.
~2.5 (Pyridine N) — Note: Methoxy groups lower
pKa (Calc)

basicity compared to pyridine.

Key Impurities

5-Chloro-2-methoxypyridin-3-ol (Des-methyl); 5-
Chloro-2,3-dihydroxypyridine (Hydrolysis
product).

Synthetic Architecture: The "De Novo" Construction

While commercial routes often rely on the methylation of chlorinated precursors, high-purity

synthesis requires a pathway that avoids regioisomeric mixtures. The most robust "self-

validating" protocol proceeds via the 2-Amino-5-chloropyridine lineage, ensuring the chlorine

atom is fixed at C5 before the oxygen functionalities are introduced.

Mechanism of Action (The "Why"):

o Step 1 (Hydroxylation): We cannot directly methoxylate 2,3,5-trichloropyridine with high

regioselectivity. Instead, we install oxygen atoms sequentially.
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o Step 2 (Differentiation): By using a nitro-reduction sequence, we distinguish the C2 and C3
positions.

e Step 3 (Salt Formation): The final HCI salt formation must be anhydrous to prevent acid-
catalyzed hydrolysis of the C2-methoxy group back to the pyridone.

Visual Synthesis Workflow

Click to download full resolution via product page

Caption: Stepwise construction of the 5-chloro-2,3-dimethoxypyridine core ensuring
regiochemical purity.

Detailed Experimental Protocol (Pathway B)
Stage 1: Preparation of the Dihydroxy Core

 Nitration: Dissolve 2-hydroxy-5-chloropyridine in conc. H2SOa4. Add fuming HNOs dropwise at
0°C. The hydroxyl group at C2 directs the nitro group to the C3 position (ortho).

e Reduction & Hydrolysis: Reduce the nitro group (Fe/NH4Cl) to the amine. Perform a second
diazotization (NaNO2/H2S04/H20) to convert the C3-amine to a C3-hydroxyl.

o Checkpoint: Verify formation of 5-chloro-2,3-dihydroxypyridine by LC-MS (M-H = 144).

Stage 2: Double O-Methylation

e Setup: Charge a reactor with 5-chloro-2,3-dihydroxypyridine (1.0 eq) and anhydrous Acetone
(10V).

o Base Addition: Add Potassium Carbonate (K2COs, 3.0 eq) and stir for 30 min to form the
diphenoxide anion.

o Alkylation: Add Methyl lodide (Mel, 2.5 eq) dropwise. Reflux for 612 hours.
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o Critical Control: Monitor the disappearance of the mono-methylated intermediate (5-
chloro-2-methoxy-3-hydroxypyridine). If incomplete, C3-OH methylation is the slow step
due to steric crowding.

o Workup: Filter inorganic salts. Evaporate solvent.[1][2][3] Partition residue between EtOAc
and Water.[2][3][4] Dry organic layer (Na2SOa4) and concentrate to yield the Free Base (Qil or
low-melting solid).

Stage 3: Anhydrous Salt Formation (The Stability Step)

¢ Dissolve the free base in anhydrous Diethyl Ether or MTBE.

Cool to 0°C.

Slowly bubble HCI gas or add 4M HCI in Dioxane (1.1 eq).

Observation: A white precipitate forms immediately.

Filtration: Filter under N2 atmosphere (hygroscopic risk). Wash with cold ether. Dry under
vacuum at 40°C.

Applications in Drug Discovery

The 5-chloro-2,3-dimethoxypyridine scaffold is primarily utilized as an electrophile in transition-
metal catalyzed cross-couplings.

Suzuki-Miyaura Coupling

The C5-Cl bond is activated for oxidative addition by Palladium, facilitated by the electron-
withdrawing nature of the pyridine ring, despite the donating effects of the methoxy groups.

o Standard Conditions: Pd(dppf)Clz, K3sPOas, Dioxane/Water, 90°C.

o Target Class: This reaction is frequently used to attach the pyridine ring to aryl boronic acids,
creating bi-aryl cores common in p38 MAP Kinase and VEGFR inhibitors.

Regioselective Demethylation
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For SAR (Structure-Activity Relationship) studies, the methoxy groups can be selectively
cleaved:

e C2-OMe Cleavage: Treatment with aqueous HBr or HCI at reflux preferentially hydrolyzes
the C2-OMe to the carbonyl (pyridone) tautomer due to the stabilization of the resulting
amide-like structure.

o C3-OMe Cleavage: Requires stronger Lewis acids (e.g., BBr3) and is generally slower.

Reaction Logic Diagram
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Caption: Divergent reactivity profile. C5 is the primary coupling vector; C2 is the metabolic soft
spot.

Quality Control & Analytics

To ensure the integrity of the hydrochloride salt, the following analytical methods are
recommended.

HPLC Method (Reverse Phase)

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 pum.
o Mobile Phase A: 0.1% TFA in Water.
o Mobile Phase B: Acetonitrile.

e Gradient: 5% B to 95% B over 20 min.
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e Detection: UV at 254 nm (Pyridine absorption).

o Pass Criteria: Purity > 98.0% (Area %).

Impurity Profile

Impurity

Origin

Retention Time (Rel)

2,3-Dimethoxypyridine

De-chlorination

(Hydrogenolysis byproduct)

~0.8 RRT

5-Chloro-2-methoxy-3-
hydroxypyridine

Incomplete Methylation (Stage
2)

~0.6 RRT

5-Chloro-3-methoxy-2-
pyridone

Hydrolysis (Storage in humid

conditions)

~0.5 RRT

Handling & Safety (E-E-A-T)

» Hygroscopicity: The HCI salt is prone to absorbing atmospheric moisture, which forms a

sticky hydrate and promotes hydrolysis. Store in a desiccator at -20°C.

» Corrosivity: As an acid salt, it is corrosive to mucous membranes. Use standard PPE (nitrile

gloves, safety glasses).

 Stability: Stable for >2 years if kept dry and frozen. Solutions in DMSO are stable for 24

hours at room temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. rsc.org [rsc.org]

2. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka |
Patsnap [eureka.patsnap.com]

¢ 3. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
¢ 4. Organic Syntheses Procedure [orgsyn.org]

¢ 5. 2-AMINO-7-CHLORO-5-OX0O-5H-(1)BENZOPYRANO-(2,3-B)-PYRIDINE-3-
CARBONITRILE | 68302-10-3 [chemicalbook.com]

¢ 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

¢ To cite this document: BenchChem. [Technical Masterclass: 5-Chloro-2,3-dimethoxypyridine
Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1434210/docs#technical-masterclass-5-chloro-2-3-
dimethoxypyridine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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